5-bromo-N-(pyridin-3-yl)thiazol-2-amine
Description
5-Bromo-N-(pyridin-3-yl)thiazol-2-amine (CAS: 350511-12-5) is a heterocyclic compound featuring a thiazole core substituted with a bromine atom at position 5 and a pyridin-3-yl group at the amine position. This structure confers unique electronic and steric properties, making it a candidate for applications in medicinal chemistry, corrosion inhibition, and materials science. Its synthesis typically involves the reaction of brominated ketones with thiourea derivatives under reflux conditions .
Properties
Molecular Formula |
C8H6BrN3S |
|---|---|
Molecular Weight |
256.12 g/mol |
IUPAC Name |
5-bromo-N-pyridin-3-yl-1,3-thiazol-2-amine |
InChI |
InChI=1S/C8H6BrN3S/c9-7-5-11-8(13-7)12-6-2-1-3-10-4-6/h1-5H,(H,11,12) |
InChI Key |
YCEGXEAMIJRCDM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CN=C1)NC2=NC=C(S2)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-N-(pyridin-3-yl)thiazol-2-amine typically involves the following steps:
Formation of Thiazole Ring: The thiazole ring can be synthesized by the condensation of α-aminonitriles with carbon disulfide, followed by cyclization.
Coupling with Pyridine: The final step involves coupling the thiazole derivative with pyridine-3-amine under appropriate conditions.
Industrial Production Methods
Industrial production methods for 5-bromo-N-(pyridin-3-yl)thiazol-2-amine may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity .
Chemical Reactions Analysis
Industrial-Scale Production Considerations
Large-scale synthesis may employ continuous flow reactors to optimize reaction efficiency and scalability. Automated systems can enhance purity and yield while minimizing side reactions .
Nucleophilic Substitution at the 5-Bromo Position
The bromine atom at position 5 is a good leaving group, enabling nucleophilic substitution with amines, thiols, or other nucleophiles.
Reagents and Conditions
-
Base : TMEDA or Et₃N (enhances copper reactivity in Chan–Lam coupling)
-
Catalyst : Cu(OAc)₂ (for Chan–Lam coupling)
-
Nucleophile : Aryl boronic acids or amines
Example Reaction
text| Reaction Type | Reagents/Conditions | Product | Source | |----------------------|-------------------------------------|--------------------------|----------| | Chan–Lam Coupling | Cu(OAc)₂, TMEDA, aryl boronic acid | Substituted thiazole | [3] | | Amine Substitution | Secondary amines, EDCI | Tertiary amine derivatives | [5] |
N-Arylation via Copper-Catalyzed Coupling
Selective N-arylation of the amine group can be achieved using Chan–Lam coupling, where the pyridin-3-yl group is introduced. TMEDA significantly improves yields by stabilizing copper intermediates .
Reduction of Nitro Groups
Nitro groups on the pyridin-3-yl moiety can be reduced to amines using catalytic hydrogenation (e.g., Rh/C catalysts) or chemical reducing agents (e.g., hydrazine monohydrate) .
Key Reaction
text| Functional Group | Reagent/Conditions | Product | Source | |--------------------|-----------------------------------|--------------------------|----------| | Nitro to Amine | Rh/C catalyst, hydrazine | Pyridin-3-amine derivatives | [4] |
Amide Formation
The amine group can undergo amide coupling using carbodiimides (e.g., EDCI) and carboxylic acids, forming stable amide derivatives .
Palladium-Catalyzed Cross-Coupling
The pyridin-3-yl group can be introduced via Suzuki or Buchwald–Hartwig coupling using palladium catalysts (e.g., Pd₂(dba)₃) and aryl halides. This is common in forming biaryl systems .
Example Protocol
text| Coupling Type | Reagents/Conditions | Product | Source | |---------------------|-------------------------------------|--------------------------|----------| | Aryl Halide Coupling | Pd₂(dba)₃, xantphos, t-BuONa | Biaryl pyridin-3-yl derivatives | [2] |
Copper-Mediated Coupling
Copper-catalyzed coupling (e.g., Ullmann-type) is also feasible, particularly for forming aryl–aryl bonds. These reactions often require high temperatures and nitrogen atmospheres .
Oxidation/Reduction of the Thiazole Ring
The thiazole ring can undergo oxidation (e.g., with m-CPBA) to form sulfoxides or reduction (e.g., with NaBH₄) to form thiazolidines. These transformations alter the compound’s electronic properties and reactivity .
Key Transformations
text| Reaction Type | Reagent/Conditions | Product | Source | |----------------------|-------------------------------------|--------------------------|----------| | Oxidation | m-CPBA (peracid) | Thiazole sulfoxide | [4] | | Reduction | LiAlH₄, THF | Thiazolidine derivatives | [4] |
Antimicrobial Activity
Thiazole derivatives exhibit potent antimicrobial activity , particularly against Mycobacterium tuberculosis, with MIC values in the sub-micromolar range. The bromine and pyridin-3-yl groups enhance bioavailability and target binding .
Anticancer Activity
The compound shows cytotoxic effects against cancer cell lines (e.g., A549, HeLa) via inhibition of kinases like CDK4/6. Structural modifications (e.g., substituting bromine) can modulate potency .
Scientific Research Applications
5-bromo-N-(pyridin-3-yl)thiazol-2-amine has several scientific research applications, including:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents with antimicrobial, antifungal, and anticancer activities.
Biological Studies: The compound is used in the study of enzyme inhibition, receptor binding, and cellular signaling pathways.
Material Science: It is employed in the development of novel materials with specific electronic and optical properties.
Chemical Biology: The compound is used as a probe to study biological processes and interactions at the molecular level.
Mechanism of Action
The mechanism of action of 5-bromo-N-(pyridin-3-yl)thiazol-2-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation . It can also modulate receptor activity by acting as an agonist or antagonist, influencing cellular signaling pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Electronic Properties
The bromine substituent in 5-bromo-N-(pyridin-3-yl)thiazol-2-amine introduces significant electron-withdrawing effects, altering the molecule’s HOMO-LUMO energy levels compared to non-brominated analogs. For example:
Corrosion Inhibition
- 4-(Pyridin-3-yl)thiazol-2-amine : Exhibits 78% inhibition efficiency on mild steel in acidic media, attributed to its planar structure and high HOMO energy .
- 5-Bromo-N-(pyridin-3-yl)thiazol-2-amine : Shows 89% efficiency due to stronger adsorption via Br-induced electrophilicity .
Drug Design
Biological Activity
5-Bromo-N-(pyridin-3-yl)thiazol-2-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The compound features a thiazole ring, which is known for its biological activity, along with a bromine atom and a pyridine moiety. This unique structure contributes to its reactivity and potential interactions with biological targets.
Biological Activities
-
Antimicrobial Activity :
- Thiazole derivatives, including 5-bromo-N-(pyridin-3-yl)thiazol-2-amine, have demonstrated promising antimicrobial properties. Studies indicate that thiazole compounds can inhibit the growth of various pathogens, including Staphylococcus aureus and Mycobacterium tuberculosis .
- The minimum inhibitory concentration (MIC) for related thiazole compounds has been reported as low as 0.70 μM against M. tuberculosis, suggesting that modifications in the thiazole core can lead to enhanced antibacterial activity .
-
Anticancer Potential :
- Research has shown that thiazole derivatives exhibit anticancer properties by targeting specific pathways involved in cell proliferation and survival. For instance, certain thiazole compounds have been identified as inhibitors of dihydrofolate reductase (DHFR), with IC50 values as low as 0.06 µM against various cancer cell lines .
- The presence of electron-withdrawing groups on the thiazole ring has been linked to improved anticancer activity, highlighting the importance of structural modifications .
- Other Biological Activities :
The biological activity of 5-bromo-N-(pyridin-3-yl)thiazol-2-amine appears to involve several mechanisms:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, which is crucial for its antimicrobial and anticancer effects.
- Receptor Interaction : It may interact with specific receptors, altering signaling pathways that regulate cell growth and survival .
Case Studies and Research Findings
Recent studies have provided valuable insights into the biological activity of thiazole derivatives:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

